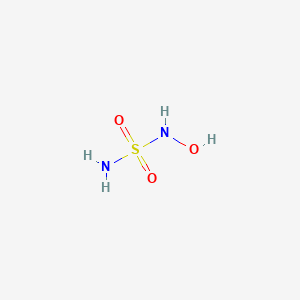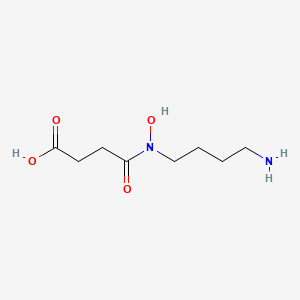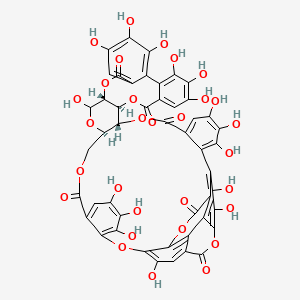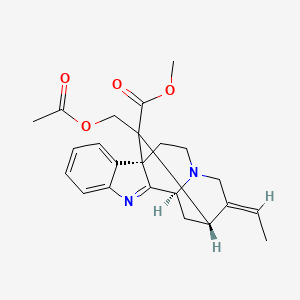
N-hydroxysulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxysulfamide is an organic compound characterized by the presence of both hydroxyl and sulfamide functional groups. It is known for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound has gained attention due to its ability to inhibit certain enzymes, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-hydroxysulfamide can be synthesized through several methods. One common approach involves the reaction of chlorosulfonyl isocyanate with hydroxylamine. This reaction proceeds under controlled conditions to yield this compound with high purity . Another method involves the stepwise introduction of alkyl groups on the sulfamide nitrogens using the Mitsunobu reaction with alcohols, followed by deprotection to obtain the desired this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: N-hydroxysulfamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-hydroxysulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
N-hydroxysulfamide exerts its effects primarily through the inhibition of enzymes, particularly carbonic anhydrases. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the enzyme’s normal function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-hydroxyureas
- N-hydroxysulfonamides
- Sulfamides
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making N-hydroxysulfamide a distinct and valuable compound in various applications.
Eigenschaften
Molekularformel |
H4N2O3S |
|---|---|
Molekulargewicht |
112.11 g/mol |
InChI |
InChI=1S/H4N2O3S/c1-6(4,5)2-3/h2-3H,(H2,1,4,5) |
InChI-Schlüssel |
FZTCJYJKHSXPEX-UHFFFAOYSA-N |
Kanonische SMILES |
NS(=O)(=O)NO |
Synonyme |
N-hydroxysulfamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-[(Z)-(5-imino-7-oxo-3-phenyl-6-thiazolo[3,2-a]pyrimidinylidene)methyl]-2-furanyl]benzoic acid](/img/structure/B1256608.png)


![tris[(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N-(hydroxy-kappaO)-4,6-dimethyl-7-oxohepta-2,4-dienamidato-kappaO]iron](/img/structure/B1256614.png)


![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1256621.png)

![1,2-Dihydroacenaphthylen-5-yl-[1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl]methanone](/img/structure/B1256624.png)
![(2E)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B1256626.png)
![N-butyl-4-[(Z)-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]benzamide](/img/structure/B1256627.png)

![N-[4-[[[6-(3,5-dimethyl-4-isoxazolyl)-4-quinazolinyl]amino]methyl]phenyl]acetamide](/img/structure/B1256632.png)

